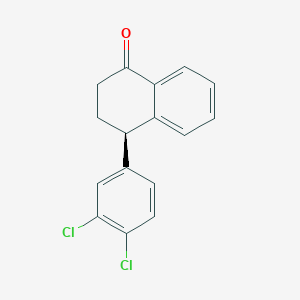

(R)-4-(3,4-Dichlorophenyl)-1-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMBHJNMQVKDMW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155748-61-1 | |

| Record name | Sertraline ketone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155748611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SERTRALINE KETONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT3QM63Z52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-4-(3,4-Dichlorophenyl)-1-tetralone chemical properties

An In-depth Technical Guide on the Core Chemical Properties of (R)-4-(3,4-Dichlorophenyl)-1-tetralone

Introduction

This compound, and its racemic form, are crucial chemical intermediates, primarily recognized for their role in the synthesis of sertraline, the active pharmaceutical ingredient in the widely used antidepressant Zoloft®.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development. The tetralone scaffold itself is a privileged structure in medicinal chemistry, serving as a versatile starting point for a range of pharmacologically active molecules.[3]

Chemical and Physical Properties

This compound is a solid, white to off-white crystalline powder.[4][5] While much of the available data pertains to the racemic mixture, 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, the properties are foundational for understanding the specific enantiomer. The compound is stable under normal laboratory conditions but should be stored in a dry, sealed container, ideally in a cool, dark place.[6][7] It is incompatible with strong oxidizing agents.[7]

Data Summary

The following tables summarize the key chemical identifiers and physicochemical properties of 4-(3,4-Dichlorophenyl)-1-tetralone.

| Identifier | Value | Reference |

| IUPAC Name | 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | [8][9] |

| Synonyms | Sertraline Tetralone Impurity, (4R)-(3',4'-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | [8][10][11] |

| CAS Number | 79560-19-3 (for racemate) | [6][9] |

| Molecular Formula | C₁₆H₁₂Cl₂O | [9][12] |

| Molecular Weight | 291.17 g/mol | [4][6] |

| InChI Key | JGMBHJNMQVKDMW-UHFFFAOYSA-N | [6][9] |

| Property | Value | Reference |

| Physical Form | White to Off-White Crystalline Powder | [4][5] |

| Melting Point | 97-108 °C (range from multiple sources) | [5][6][9][11][12] |

| Boiling Point | 403.0 ± 45.0 °C (Predicted) | [6][12] |

| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [6][12] |

| Solubility | Insoluble in water. Freely soluble in chlorobenzene and acetone. Slightly soluble in ether, alcohol, chloroform, and methanol (may require heating/sonication). | [4][5][6] |

| Storage | Sealed in dry, room temperature conditions. | [4][6] |

Role in Pharmaceutical Synthesis

The primary application of 4-(3,4-Dichlorophenyl)-1-tetralone is as a key precursor in the multi-step synthesis of Sertraline.[7][13] The synthesis requires the specific (4S) enantiomer to produce the desired cis-(1S,4S) stereochemistry of the final active pharmaceutical ingredient (API).[13][14] Therefore, stereochemical control is a critical aspect of its use in drug manufacturing.

The general synthetic pathway involves the condensation of the tetralone with monomethylamine to form an imine intermediate, followed by reduction to yield a mixture of cis and trans isomers of sertraline.[1][2]

Experimental Protocols & Methodologies

Synthesis of Racemic 4-(3,4-Dichlorophenyl)-1-tetralone

A common method for synthesizing the racemic tetralone is through a Friedel-Crafts reaction.[13][15]

-

Reaction Principle: This method involves the reaction of α-naphthol with an excess of aluminum chloride in a solvent such as orthodichlorobenzene.[13][15]

-

Methodology:

-

Charge a reactor with α-naphthol and orthodichlorobenzene.

-

Gradually add anhydrous aluminum chloride to the mixture. The reaction is exothermic.

-

Heat the reaction mixture (e.g., to 65°C) for several hours to ensure complete reaction.[15]

-

Cool the mixture and perform hydrolysis by carefully adding water.

-

Separate the organic phase.

-

The product can be isolated by concentrating the organic phase under vacuum and inducing crystallization, often by adding a solvent like methanol.[15]

-

The crude product is then purified by recrystallization to achieve high purity (>99.5%).[13]

-

Stereoselective Synthesis of (S)-4-(3,4-Dichlorophenyl)-1-tetralone

Achieving the enantiomerically pure (S)-tetralone is crucial for sertraline synthesis. This can be done via chiral resolution or, more efficiently, by asymmetric reduction.

-

Reaction Principle: Asymmetric reduction of the racemic tetralone using a chiral reducing agent. This can also be achieved through biocatalysis using specific microorganisms or enzymes (ketoreductases) that preferentially reduce one enantiomer.[3]

-

Methodology (via Chiral Catalyst):

-

Dissolve the racemic tetralone in an appropriate solvent.

-

Introduce a chiral catalyst. Chiral oxazaborolidine compounds derived from proline are one example of effective catalysts for this type of asymmetric reduction.[3]

-

Add a reducing agent, such as 9-borabicyclo[3.3.1]nonane (9-BBN).[13]

-

The catalyst directs the reducing agent to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol.

-

The resulting mixture of alcohols can be separated. The desired alcohol is then oxidized back to the enantiomerically pure ketone.

-

Alternatively, a process can be designed to recycle the unwanted (R)-enantiomer by oxidizing it back to the tetralone and racemizing it with a base (e.g., potassium t-butoxide) for reuse.[14]

-

Analytical Methods

The purity and enantiomeric excess of 4-(3,4-Dichlorophenyl)-1-tetralone are critical for pharmaceutical applications.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the chemical purity of the tetralone intermediate and for monitoring the progress of the synthesis.[7][13] Chiral HPLC columns are used to determine the enantiomeric purity.

-

Gas Chromatography (GC): GC is also used to determine the purity of the compound.[9][11]

-

Mass Spectrometry (MS): MS is used in conjunction with chromatography (LC-MS or GC-MS) to confirm the identity of the compound and its impurities by determining its mass-to-charge ratio.[7][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.

Conclusion

This compound is a well-characterized chemical intermediate of high importance in the pharmaceutical industry. Its synthesis, stereochemical control, and purification are critical steps in the manufacturing of sertraline. The methodologies described herein, from its initial synthesis via Friedel-Crafts reaction to its stereoselective preparation and subsequent analysis, provide a foundational understanding for researchers and drug development professionals working with this key building block.

References

- 1. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 155748-61-1 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. dgpharm.com [dgpharm.com]

- 6. 4-(3,4-Dichlorophenyl)-1-tetralone CAS#: 79560-19-3 [m.chemicalbook.com]

- 7. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Online | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer and Suppliers [scimplify.com]

- 8. 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | C16H12Cl2O | CID 3746251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(3,4-Dichlorophenyl)-1-tetralone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Sertraline Tetralone Derivative) [lgcstandards.com]

- 11. 4-(3,4-Dichlorophenyl)-1-tetralone 79560-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. 4-(3,4-Dichlorophenyl)-1-tetralone | 79560-19-3 [chemicalbook.com]

- 13. 4-(3,4-Dichlorophenyl)-1-tetralone | 79560-19-3 | Benchchem [benchchem.com]

- 14. WO1995015299A1 - Process for preparing a chiral tetralone - Google Patents [patents.google.com]

- 15. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of (R)-4-(3,4-Dichlorophenyl)-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (R)-4-(3,4-Dichlorophenyl)-1-tetralone, a key chiral intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), sertraline. The synthesis of this specific enantiomer is critical for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This document details the primary synthetic strategies, including racemic synthesis followed by resolution and asymmetric synthesis, providing experimental protocols and quantitative data where available.

Racemic Synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone

The initial step in many synthetic approaches is the production of the racemic tetralone. Two common methods for this are the Stobbe condensation followed by cyclization, and the Friedel-Crafts acylation.

Stobbe Condensation Route

This classical approach involves the condensation of a substituted benzophenone with a succinic acid ester, followed by a series of transformations to yield the tetralone.

Synthesis Pathway:

Figure 1: Stobbe condensation pathway to racemic 4-(3,4-Dichlorophenyl)-1-tetralone.

Experimental Protocols:

-

Stobbe Condensation: 3,4-Dichlorobenzophenone is condensed with diethyl succinate in the presence of a strong base like potassium t-butoxide. The reaction typically yields a mixture of half-esters.[1][2]

-

Cyclization: The resulting itaconic acid derivative, after hydrogenation to the corresponding butanoic acid, undergoes an intramolecular Friedel-Crafts acylation to form the tetralone ring. This cyclization can be promoted by reagents such as polyphosphoric acid (PPA) or Lewis acids like aluminum chloride.[3]

Quantitative Data:

| Step | Starting Materials | Reagents | Product | Yield |

| Stobbe Condensation | 3,4-Dichlorobenzophenone, Diethyl succinate | Potassium t-butoxide | Half-ester mixture | Good |

| Hydrogenation | Itaconic acid derivative | H₂, Pd/C | 4-(3,4-Dichlorophenyl)butanoic Acid | High |

| Friedel-Crafts Cyclization | 4-(3,4-Dichlorophenyl)butanoic Acid | PPA or AlCl₃ | Racemic Tetralone | Moderate to Good |

Note: Specific yields can vary significantly based on reaction conditions.

Friedel-Crafts Acylation of 4-(3,4-Dichlorophenyl)butyric Acid

A more direct approach involves the intramolecular Friedel-Crafts acylation of 4-(3,4-dichlorophenyl)butyric acid.

Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid:

This precursor can be synthesized via a Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.

Figure 2: Synthesis of the butanoic acid precursor.

Experimental Protocol:

-

Friedel-Crafts Acylation: 1,2-Dichlorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.[4][]

Reduction and Cyclization:

The ketoacid is then reduced, and the resulting 4-(3,4-dichlorophenyl)butanoic acid is cyclized.

Figure 3: Reduction and cyclization to the racemic tetralone.

Resolution of Racemic 4-(3,4-Dichlorophenyl)-1-tetralone

Once the racemic tetralone is obtained, the enantiomers must be separated to isolate the desired (R)-enantiomer.

Resolution via Diastereomeric Salt Formation

A common method for resolving racemic mixtures is through the formation of diastereomeric salts with a chiral resolving agent. While direct resolution of the tetralone is less commonly reported, a well-documented method involves the resolution of the downstream amine, sertraline, which can then potentially be converted back to the tetralone if needed, though this is not a typical industrial route. A more direct, albeit less detailed in available literature, approach would involve the formation of diastereomeric derivatives of the tetralone itself.

Resolution of the corresponding amine (Sertraline):

-

Protocol: The racemic cis-amine is reacted with a chiral acid, such as D-(-)-mandelic acid, in a suitable solvent like ethanol. The less soluble diastereomeric salt preferentially crystallizes, allowing for separation.[6][7]

Quantitative Data for Amine Resolution:

| Step | Starting Material | Resolving Agent | Product | Yield of Desired Diastereomer |

| Resolution | Racemic cis-sertraline | D-(-)-mandelic acid | (1S,4S)-Sertraline mandelate | ~36% (from racemic tetralone) |

Kinetic Resolution via Asymmetric Reduction

This strategy involves the selective reduction of one enantiomer of the racemic tetralone, allowing for the separation of the unreacted enantiomer.

References

- 1. africaresearchconnects.com [africaresearchconnects.com]

- 2. The stobbe condensation of 3,4-disubstituted acetophenones with diethyl succinate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Tetralone synthesis [organic-chemistry.org]

- 4. 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, CasNo.50597-19-8 Greenspring Biotechnology (Jiangsu) Co.,Ltd. China (Mainland) [gresping.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. datapdf.com [datapdf.com]

The Pivotal Role of (R)-4-(3,4-Dichlorophenyl)-1-tetralone in Stereoselective Drug Synthesis: A Technical Guide Focused on the Pathway to Sertraline

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significance of the chiral intermediate, (R)-4-(3,4-Dichlorophenyl)-1-tetralone, primarily in the context of its role in the synthesis of the widely prescribed antidepressant, Sertraline. While direct pharmacological actions of this tetralone derivative are not extensively documented, its stereochemical configuration is paramount for the efficacy of the final active pharmaceutical ingredient (API). This document will elucidate the stereoselective synthetic pathway from the tetralone intermediate to Sertraline and provide a comprehensive overview of Sertraline's mechanism of action, supported by quantitative data and detailed experimental protocols.

The Strategic Importance of (R)- and (S)-4-(3,4-Dichlorophenyl)-1-tetralone in Sertraline Synthesis

Sertraline possesses two chiral centers, resulting in four possible stereoisomers. The therapeutically active isomer is (+)-(1S,4S)-Sertraline. The synthesis of this specific stereoisomer with high purity is a critical aspect of its manufacturing process. The starting material, 4-(3,4-dichlorophenyl)-1-tetralone, contains one of these chiral centers at the C4 position.

While the user inquiry specified the (R)-enantiomer, the synthesis of the desired (1S,4S)-Sertraline typically proceeds from the (S)-enantiomer, (4S)-(3,4-dichlorophenyl)-1-tetralone. The (R)-enantiomer can be utilized through racemization to the racemic tetralone, followed by chiral resolution, or through stereoinversion to the (S)-enantiomer. A common industrial approach involves the synthesis of the racemic tetralone, which is then subjected to stereoselective reduction and amination, followed by resolution of the final product.

The critical step in the synthesis is the stereoselective formation of the second chiral center at the C1 position, which is achieved through reductive amination of the tetralone.

Stereoselective Synthesis of (+)-(1S,4S)-Sertraline

A key step in the synthesis of Sertraline from the tetralone intermediate is the formation of an imine with methylamine, followed by stereoselective reduction.[1][2] The cis-isomer is the desired product of this reduction, which is then resolved to isolate the (1S,4S)-enantiomer.

The following diagram illustrates a generalized synthetic pathway from the racemic 4-(3,4-dichlorophenyl)-1-tetralone to (1S,4S)-Sertraline.

Mechanism of Action of Sertraline

Sertraline's therapeutic effects are primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[3][4][5] By blocking SERT, Sertraline increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[3][4]

In addition to its primary action on SERT, Sertraline also exhibits a weak affinity for the dopamine transporter (DAT) and the sigma-1 receptor.[6][7] The clinical significance of these secondary activities is still under investigation, but the mild dopaminergic effect may contribute to some of its activating properties.[6]

Signaling Pathway at the Serotonergic Synapse

The following diagram illustrates the effect of Sertraline on a serotonergic synapse.

Quantitative Pharmacological Data for Sertraline

The binding affinity of Sertraline for various neurotransmitter transporters and receptors has been quantified through in vitro studies. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.

| Target | Ki (nM) | Species | Reference(s) |

| Serotonin Transporter (SERT) | 0.29 | Human | [7] |

| Dopamine Transporter (DAT) | 25 | Human | [7] |

| Norepinephrine Transporter (NET) | 420 | Human | [7] |

| Sigma-1 Receptor | 32-57 | Rat |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Sertraline.

Radioligand Binding Assay for SERT Affinity

This protocol describes a competitive binding assay to determine the Ki of Sertraline for the human serotonin transporter (hSERT) using a radiolabeled ligand such as [³H]citalopram.

Objective: To determine the binding affinity (Ki) of Sertraline for hSERT.

Materials:

-

Cell membranes prepared from cells expressing hSERT.

-

[³H]citalopram (radioligand).

-

Sertraline hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Non-specific binding control (e.g., 10 µM paroxetine).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Plate Setup: Prepare a 96-well plate with triplicate wells for total binding, non-specific binding, and a range of Sertraline concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Reagent Preparation:

-

Dilute the hSERT-expressing cell membranes in assay buffer to a final protein concentration of 5-15 µ g/well .

-

Prepare a solution of [³H]citalopram in assay buffer at a concentration close to its Kd (e.g., 1-2 nM).

-

Prepare serial dilutions of Sertraline in assay buffer.

-

-

Assay Incubation:

-

To each well, add 50 µL of the appropriate Sertraline dilution or buffer (for total binding) or non-specific binding control.

-

Add 50 µL of the [³H]citalopram solution to all wells.

-

Add 100 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and allow to equilibrate.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the Sertraline concentration.

-

Determine the IC₅₀ value (the concentration of Sertraline that inhibits 50% of the specific binding of [³H]citalopram) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The workflow for this assay is depicted in the following diagram.

Synaptosome Dopamine Uptake Assay

This protocol describes a method to measure the inhibition of dopamine uptake by Sertraline in synaptosomes, which are resealed nerve terminals isolated from brain tissue.

Objective: To determine the functional potency of Sertraline in inhibiting dopamine uptake.

Materials:

-

Fresh brain tissue (e.g., rat striatum).

-

Sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Krebs-Ringer buffer (e.g., 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM NaHCO₃, 10 mM glucose, saturated with 95% O₂/5% CO₂).

-

[³H]dopamine.

-

Sertraline hydrochloride.

-

Dopamine uptake inhibitor for defining non-specific uptake (e.g., nomifensine).

-

Tissue homogenizer.

-

Centrifuge.

-

Liquid scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Homogenize the brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of Sertraline or buffer for 10-15 minutes at 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]dopamine (e.g., 10-20 nM).

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Determine non-specific uptake in parallel incubations containing a high concentration of a dopamine uptake inhibitor.

-

-

Radioactivity Measurement and Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the IC₅₀ value for Sertraline's inhibition of dopamine uptake.

-

Conclusion

This compound is a crucial chiral building block in the pharmaceutical industry, with its primary significance lying in its role as a precursor to the antidepressant Sertraline. The stereochemistry of this intermediate is fundamental to achieving the desired therapeutically active (1S,4S)-enantiomer of Sertraline. The mechanism of action of Sertraline is well-established as a potent and selective serotonin reuptake inhibitor, with secondary, weaker effects on the dopamine transporter and sigma-1 receptors. The in-depth understanding of its synthesis and pharmacological profile, as detailed in this guide, is essential for researchers and professionals in the field of drug development and neuroscience.

References

- 1. datapdf.com [datapdf.com]

- 2. researchgate.net [researchgate.net]

- 3. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]

- 4. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

(R)-4-(3,4-Dichlorophenyl)-1-tetralone: A Comprehensive Technical Guide

CAS Number: 155748-61-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of (R)-4-(3,4-Dichlorophenyl)-1-tetralone, a key chiral intermediate in the synthesis of the widely prescribed antidepressant, sertraline.[1][2] This document consolidates essential information on its chemical and physical properties, detailed experimental protocols for its synthesis and resolution, and its critical role in the production of the active pharmaceutical ingredient (API).

Core Compound Data

This compound is a tetralone derivative characterized by a 3,4-dichlorophenyl substituent at the 4-position of the tetralone ring system.[3] The "(R)" designation indicates the specific stereochemistry at the chiral center, which is crucial for the therapeutic efficacy of the final drug product, sertraline.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₂Cl₂O | [3] |

| Molecular Weight | 291.17 g/mol | [3] |

| Appearance | Off-white to white or almost white crystalline powder | [4] |

| Melting Point | Approximately 97-100 °C | [4] |

| Solubility | Freely soluble in chlorobenzene and acetone; slightly soluble in ether and alcohol; insoluble in water. | [4] |

| Storage | Store in a dry, room temperature environment in a well-sealed container. |

Spectroscopic and Crystallographic Data

Detailed analytical data is paramount for the identification and quality control of this compound.

Crystallographic Data (for the racemic compound):

A study on the crystal structure of the racemic 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one provides the following details:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 10.7705 (14) Å |

| b | 10.7317 (14) Å |

| c | 12.3765 (16) Å |

| β | 111.359 (6)° |

| Volume | 1332.3 (3) ų |

| Z | 4 |

| Calculated Density | 1.452 Mg/m³ |

| Data from a single-crystal X-ray study at T = 113 K.[5] |

In the crystalline state, the two ring systems are nearly perpendicular, with a dihedral angle of 82.06 (4)°.[5]

Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the formation of the racemic tetralone, followed by chiral resolution.

Protocol 1: Synthesis of Racemic 4-(3,4-Dichlorophenyl)-1-tetralone via Friedel-Crafts Acylation

This protocol is based on the reaction of 1-naphthol with o-dichlorobenzene in the presence of a Lewis acid catalyst.

Materials:

-

1-naphthol

-

o-dichlorobenzene (serves as both reactant and solvent)

-

Anhydrous aluminum chloride (AlCl₃)

-

Water

-

Methyl ethyl ketone

-

Methanol

-

Discoloring charcoal

Procedure:

-

In a suitable reactor, charge 1-naphthol and o-dichlorobenzene.

-

Gradually add anhydrous aluminum chloride to the mixture. An exothermic reaction will occur, and the temperature should be controlled.

-

Heat the reaction mixture to 110°C and maintain this temperature for 3 hours with stirring.[5]

-

After the reaction is complete, cool the mixture and carefully quench it by pouring it into water.

-

Separate the organic phase. The aqueous phase can be re-extracted with o-dichlorobenzene to maximize yield.

-

Combine the organic phases and concentrate under reduced pressure to recover the o-dichlorobenzene.

-

The crude product is then purified by recrystallization. A common solvent system for this is a mixture of methyl ethyl ketone and methanol.[4] Discoloring charcoal can be used to remove colored impurities.

-

Filter the recrystallized product and dry to obtain racemic 4-(3,4-dichlorophenyl)-1-tetralone.

Protocol 2: Chiral Resolution via Asymmetric Reduction and Oxidation

This protocol describes a method for obtaining the desired (R)-enantiomer from the racemic mixture.

Materials:

-

Racemic 4-(3,4-dichlorophenyl)-1-tetralone

-

Asymmetric reducing agent (e.g., a chiral oxazaborolidine catalyst)

-

Reducing agent (e.g., borane source)

-

Solvent (e.g., tetrahydrofuran)

-

Oxidizing agent (e.g., pyridinium chlorochromate)

-

Base (e.g., potassium t-butoxide) for racemization of the undesired enantiomer

Procedure:

-

Asymmetric Reduction: Dissolve the racemic tetralone in a suitable solvent such as tetrahydrofuran. Add the chiral reducing agent system. This will stereoselectively reduce the tetralone to a mixture of diastereomeric alcohols.

-

Separation of Diastereomers: The resulting diastereomeric alcohols can be separated using standard techniques like chromatography or crystallization due to their different physical properties.

-

Oxidation: The desired alcohol diastereomer is then oxidized back to the ketone using an oxidizing agent. This step yields the enantiomerically enriched this compound.

-

Racemization of the Undesired Enantiomer (Optional): The undesired alcohol diastereomer can be oxidized back to the (S)-tetralone. This can then be racemized by treatment with a base, such as potassium t-butoxide, allowing it to be recycled back into the resolution process to improve the overall yield.

Role in Sertraline Synthesis and Logical Workflow

This compound is a critical precursor for the synthesis of the (1S, 4S) isomer of sertraline, which is the therapeutically active enantiomer. The synthesis proceeds through the formation of an imine, followed by reduction.

Logical Workflow: From (R)-Tetralone to (1S, 4S)-Sertraline

Caption: Synthesis of (1S, 4S)-Sertraline from the (R)-tetralone intermediate.

Signaling Pathways

This compound is primarily a synthetic intermediate and is not known to have direct pharmacological activity or modulate specific signaling pathways itself. Its importance lies in its role as a building block for sertraline. Sertraline, as a selective serotonin reuptake inhibitor (SSRI), exerts its therapeutic effects by blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This, in turn, modulates various downstream signaling pathways involved in mood regulation.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry due to its indispensable role in the asymmetric synthesis of sertraline. A thorough understanding of its properties and the experimental protocols for its preparation and purification are essential for drug development professionals. The methodologies outlined in this guide, from the initial Friedel-Crafts acylation to the final chiral resolution, provide a comprehensive overview for researchers and scientists working in this field. Further research into more efficient and greener synthetic routes for this key intermediate will continue to be an area of focus.

References

- 1. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]

- 2. benchchem.com [benchchem.com]

- 3. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Sertraline Tetralone Derivative) [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: (R)-4-(3,4-Dichlorophenyl)-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-4-(3,4-Dichlorophenyl)-1-tetralone, a key chemical intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), sertraline. This document outlines its chemical properties, synthesis, and its role in the pathway to a pharmacologically active molecule.

Core Molecular Data

This compound is a chiral ketone that serves as a critical building block in the stereospecific synthesis of sertraline. Its molecular characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂Cl₂O | [1] |

| Molecular Weight | 291.17 g/mol | [1] |

| CAS Number | 79560-19-3 | [1] |

| Synonyms | (R)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, Sertraline Tetralone |

Synthesis and Experimental Workflow

The synthesis of this compound is a multi-step process that is crucial for establishing the correct stereochemistry of the final active pharmaceutical ingredient, sertraline. The general synthetic route involves a Friedel-Crafts reaction to form the tetralone core, followed by stereoselective reactions.

Experimental Protocol: Synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone (Racemic)

A common method for the synthesis of the racemic tetralone involves the Friedel-Crafts reaction between α-naphthol and o-dichlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride.[2]

-

Reaction Setup: In a suitable reactor, α-naphthol and orthodichlorobenzene are combined.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the mixture.

-

Reaction Conditions: The reaction mixture is heated, for instance, to 65°C for several hours.[3]

-

Work-up: The reaction is quenched by hydrolysis, and the organic phase is separated.

-

Purification: The crude product is purified by crystallization from a suitable solvent, such as methanol, to yield 4-(3,4-dichlorophenyl)-1-tetralone.[3]

Experimental Workflow: Stereoselective Synthesis of Sertraline from 4-(3,4-Dichlorophenyl)-1-tetralone

The conversion of the tetralone to sertraline involves the formation of an imine followed by reduction. The stereochemistry is critical and can be controlled through various methods, including the use of chiral auxiliaries.[2]

-

Imine Formation: The racemic 4-(3,4-dichlorophenyl)-1-tetralone is reacted with monomethylamine. This condensation reaction can be carried out in a solvent like ethanol, where the low solubility of the resulting imine helps to drive the reaction to completion, avoiding the need for hazardous dehydrating agents like titanium tetrachloride.[2][4]

-

Stereoselective Reduction: The formed imine undergoes reduction to yield a mixture of cis and trans isomers of sertraline. The desired (1S, 4S)-cis isomer is the pharmacologically active component.

-

Resolution: The mixture of stereoisomers is then resolved to isolate the desired (1S, 4S)-sertraline.

Below is a diagram illustrating the general synthetic workflow from the tetralone intermediate to sertraline.

Caption: Synthetic workflow from the tetralone intermediate to sertraline.

Analytical Methods

The purity and characterization of 4-(3,4-Dichlorophenyl)-1-tetralone are critical for its use as a pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to monitor the synthesis and ensure the purity of the final product.[5]

Role in Signaling Pathways of the Final Product (Sertraline)

While this compound is a synthetic intermediate and not expected to have significant biological activity itself, it is a crucial precursor to sertraline, a potent and selective serotonin reuptake inhibitor (SSRI).[6] The therapeutic effects of sertraline are attributed to its ability to block the reuptake of serotonin in the presynaptic neuron, thereby increasing the concentration of this neurotransmitter in the synaptic cleft.[7][8] This enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant and anxiolytic effects.[7][9]

The mechanism of action of sertraline is illustrated in the following signaling pathway diagram.

Caption: Mechanism of action of Sertraline as a selective serotonin reuptake inhibitor (SSRI).

References

- 1. 4-(3,4-Dichlorophenyl)-1-tetralone | 79560-19-3 [chemicalbook.com]

- 2. 4-(3,4-Dichlorophenyl)-1-tetralone | 79560-19-3 | Benchchem [benchchem.com]

- 3. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 6. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. tanzj.net [tanzj.net]

- 9. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

In-Depth Technical Guide: Solubility of (R)-4-(3,4-Dichlorophenyl)-1-tetralone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-4-(3,4-Dichlorophenyl)-1-tetralone, a key intermediate in the synthesis of the antidepressant sertraline. Understanding the solubility of this compound in various organic solvents is critical for its purification, crystallization, and overall process optimization in pharmaceutical manufacturing. This document presents quantitative solubility data, detailed experimental methodologies, and relevant process workflows.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents at various temperatures. The following tables summarize the mole fraction solubility (x) of the compound.

A study by Li, Q.-S., Li, Z., & Wang, S. (2007) systematically measured the solubility of 4-(3,4-dichlorophenyl)-1-tetralone in seven common organic solvents using a laser monitoring technique over a temperature range of 278.15 K to 323.15 K.[1][2] The results from this study are presented in Table 1.

Table 1: Mole Fraction Solubility (x) of 4-(3,4-Dichlorophenyl)-1-tetralone in Various Organic Solvents

| Temperature (K) | Methanol | Ethanol | 2-Propanol | Acetone | Toluene | N,N-Dimethylformamide | Tetrahydrofuran |

| 278.15 | 0.0031 | 0.0021 | 0.0015 | 0.0321 | 0.0198 | 0.0654 | 0.0789 |

| 283.15 | 0.0039 | 0.0027 | 0.0019 | 0.0387 | 0.0245 | 0.0798 | 0.0954 |

| 288.15 | 0.0048 | 0.0034 | 0.0024 | 0.0465 | 0.0301 | 0.0965 | 0.1143 |

| 293.15 | 0.0059 | 0.0042 | 0.0030 | 0.0558 | 0.0368 | 0.1159 | 0.1361 |

| 298.15 | 0.0072 | 0.0052 | 0.0037 | 0.0669 | 0.0448 | 0.1385 | 0.1612 |

| 303.15 | 0.0088 | 0.0064 | 0.0046 | 0.0801 | 0.0543 | 0.1648 | 0.1899 |

| 308.15 | 0.0107 | 0.0079 | 0.0057 | 0.0958 | 0.0656 | 0.1953 | 0.2228 |

| 313.15 | 0.0130 | 0.0097 | 0.0070 | 0.1145 | 0.0790 | 0.2305 | 0.2599 |

| 318.15 | 0.0157 | 0.0118 | 0.0086 | 0.1368 | 0.0948 | 0.2709 | 0.3015 |

| 323.15 | 0.0189 | 0.0144 | 0.0105 | 0.1633 | 0.1135 | 0.3171 | 0.3481 |

Data sourced from J. Chem. Eng. Data 2007, 52, 1, 151-153.[1]

Another study investigated the solubility of 4-(3,4-dichlorophenyl)-1-tetralone in a broader range of eleven alcohols, also utilizing a laser technique, with temperatures ranging from 283 K to 323 K. For mono n-alcohols, the solubility was observed to be lowest in methanol and increased with the carbon chain length of the alcohol.

Experimental Protocols

The primary method for determining the solubility data presented above is the dynamic laser monitoring technique.[1][2] This method offers a precise and efficient way to measure the dissolution point of a solid in a liquid.

Principle of the Laser Monitoring Technique

The laser monitoring technique is a synthetic method for solubility determination. It relies on detecting the point at which a solid solute completely dissolves in a solvent as the temperature is changed or as more solvent is added. A laser beam is passed through the solid-liquid mixture. When undissolved solid particles are present, the laser beam is scattered, and the intensity of the transmitted light is low. As the solid dissolves, the solution becomes clear, and the intensity of the transmitted light increases sharply. This transition point corresponds to the saturation temperature for a given composition, from which the solubility can be calculated.

Detailed Experimental Protocol

The following is a generalized protocol for the determination of the solubility of this compound using the laser monitoring technique, based on descriptions of similar automated systems.[3][4][5]

-

Sample Preparation: A known mass of this compound is accurately weighed and placed into a jacketed glass vessel equipped with a magnetic stirrer.

-

Solvent Addition: A precise volume of the desired organic solvent is added to the vessel.

-

Temperature Control: The temperature of the vessel is controlled using a circulating water bath connected to the jacket. The temperature is measured directly in the suspension using a calibrated thermometer.

-

Laser Monitoring Setup: A laser emitter is positioned on one side of the glass vessel, and a photodetector is placed on the opposite side to measure the intensity of the transmitted light.

-

Heating and Dissolution: The suspension is stirred continuously while the temperature is slowly increased at a constant rate (e.g., 0.1-0.5 K/min) to ensure thermal equilibrium.

-

Saturation Point Detection: The intensity of the transmitted laser light is monitored continuously. The temperature at which the light intensity sharply increases to a stable maximum value is recorded as the dissolution temperature. This indicates that all the solid has dissolved, and the solution is saturated at this temperature.

-

Data Acquisition: The dissolution temperatures are recorded for a series of different initial compositions of the solute and solvent.

-

Solubility Calculation: The mole fraction solubility at each recorded dissolution temperature is calculated from the known initial masses of the solute and solvent.

Visualization of Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the laser monitoring technique.

Experimental Workflow for Solubility Determination

Logical Relationship in Sertraline Synthesis

This compound is a crucial intermediate in the synthesis of Sertraline. The following diagram shows the logical progression from the tetralone to the final active pharmaceutical ingredient (API).

Logical Flow of Sertraline Synthesis

References

- 1. ThermoML:J. Chem. Eng. Data 2007, 52, 1, 151-153 [trc.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data and Experimental Protocols for (R)-4-(3,4-Dichlorophenyl)-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-(3,4-Dichlorophenyl)-1-tetralone. This data is essential for the structural elucidation and purity assessment of this important pharmaceutical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4-(3,4-Dichlorophenyl)-1-tetralone

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 2.20-2.80 | Multiplet | 4H | -CH₂-CH₂- (Aliphatic protons on the tetralone ring) |

| 4.80 | Triplet | 1H | -CH- (Benzylic proton) |

| 6.80-8.10 | Multiplet | 7H | Aromatic protons |

Data obtained from racemic 4-(3,4-Dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone. It is important to note that standard ¹H NMR spectroscopy does not distinguish between enantiomers.

Table 2: ¹³C NMR Spectroscopic Data for 4-(3,4-Dichlorophenyl)-1-tetralone (Predicted and Reported)

| Chemical Shift (δ) ppm | Assignment |

| ~208 | C=O (Ketone carbon)[1] |

| 125-145 | Aromatic carbons |

| ~45 | -CH- (Benzylic carbon) |

| 25-35 | -CH₂-CH₂- (Aliphatic carbons) |

Note: The chemical shifts are approximate and based on typical values for similar structures and a reported value for the ketone carbon. Specific assignments would require a detailed 2D NMR analysis.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 4-(3,4-Dichlorophenyl)-1-tetralone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (Aryl ketone) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1100 | Strong | C-Cl stretch |

| ~820 | Strong | C-H out-of-plane bending (Aromatic) |

Data is based on a representative ATR-IR spectrum of 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one.[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-(3,4-Dichlorophenyl)-1-tetralone

| m/z | Relative Intensity (%) | Assignment |

| 290 | - | [M]⁺ (for ³⁵Cl₂) |

| 292 | - | [M+2]⁺ (for ³⁵Cl³⁷Cl) |

| 294 | - | [M+4]⁺ (for ³⁷Cl₂) |

| 255 | - | [M-Cl]⁺ |

| 219 | - | [M-C₂H₂Cl₂]⁺ |

| 189 | - | [M-C₆H₃Cl₂]⁺ |

The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The expected ratio for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately 9:6:1. The fragmentation pattern is predicted based on the structure and common fragmentation pathways for aromatic ketones.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample of 4-(3,4-Dichlorophenyl)-1-tetralone.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the internal standard.

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Collect a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Chiral Analysis Note: To distinguish between the (R) and (S) enantiomers, a chiral discriminating agent (e.g., a chiral solvating agent or a chiral derivatizing agent) must be added to the NMR sample. This will induce diastereomeric interactions, leading to separate signals for the enantiomers.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, data is collected in the mid-IR range (4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

Sample Preparation (GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

GC-MS Analysis:

-

The sample is vaporized and separated on a GC column.

-

The separated components enter the mass spectrometer.

-

Ionization is typically achieved by Electron Ionization (EI).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the isotopic pattern of the molecular ion to confirm the presence and number of chlorine atoms.

-

Identify the major fragment ions and propose fragmentation pathways to support the structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical intermediate like (R)-4-(3,4-Dichlorophenyl)-1-tetralone.

Caption: Workflow for the synthesis and spectroscopic characterization of a chiral intermediate.

References

An In-depth Technical Guide on the Role of 4-(3,4-Dichlorophenyl)-1-tetralone as a Sertraline Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sertraline, marketed under trade names like Zoloft®, is a potent and widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[1][2] The molecular structure of sertraline possesses two chiral centers, resulting in four possible stereoisomers. The therapeutically active form is exclusively the (+)-cis-(1S,4S)-enantiomer.[2][3] Consequently, the stereocontrolled synthesis of sertraline is of paramount importance in pharmaceutical manufacturing. A pivotal intermediate in this synthesis is 4-(3,4-dichlorophenyl)-1-tetralone. Specifically, the (4S)-enantiomer serves as the direct precursor to (1S,4S)-sertraline, while the efficient management and recycling of the corresponding (4R)-enantiomer are critical for a commercially viable and sustainable industrial process. This document provides a detailed technical overview of the synthesis, stereoselective resolution, and conversion of this key tetralone intermediate, with a particular focus on the strategic role of the (R)-enantiomer.

Synthesis of Racemic 4-(3,4-Dichlorophenyl)-1-tetralone

The foundational step in many industrial syntheses of sertraline is the production of the racemic tetralone intermediate. The most common method involves a Friedel-Crafts reaction, a robust and scalable process for forming carbon-carbon bonds on aromatic rings.[4] One established route involves the reaction of 1-naphthol with o-dichlorobenzene in the presence of a superacid, or by reacting an appropriate benzophenone derivative in a multi-step sequence.[5][6] The purity of the resulting racemic 4-(3,4-dichlorophenyl)-1-tetralone is critical and often requires rigorous purification steps like recrystallization to achieve greater than 99.5% purity, ensuring the quality of the final active pharmaceutical ingredient (API).[4][7]

Stereoselective Pathways to (4S)-4-(3,4-Dichlorophenyl)-1-tetralone

Achieving high enantiomeric purity of the (4S)-tetralone is the cornerstone of an efficient sertraline synthesis. Several strategies have been developed to resolve the racemic mixture or to synthesize the desired enantiomer directly.

Asymmetric Reduction and Kinetic Resolution

One prominent strategy involves the asymmetric reduction of the racemic tetralone's ketone group. This process utilizes a chiral reducing agent that preferentially reduces one enantiomer over the other.

-

Chiral Oxazaborolidines (CBS Reagents): As described in patent literature, racemic tetralone can be asymmetrically reduced using a catalytic chiral oxazaborolidine compound. This reaction produces a mixture of cis and trans alcohols with high diastereoselectivity. The desired (4S)-alcohol can then be separated and oxidized back to the enantiomerically pure (4S)-tetralone.[8]

-

Asymmetric Hydrosilylation: Another method is the kinetic resolution of the N-methyl imine derived from the racemic tetralone. This process uses a chiral titanocene catalyst for hydrosilylation, which preferentially reduces one imine enantiomer. The unreacted imine can be hydrolyzed back to the ketone, now enriched in the other enantiomer, while the reduced amine product possesses high diastereomeric and enantiomeric purity.[9]

Chemoenzymatic Resolution

Biocatalysis offers a highly selective and environmentally friendly alternative for chiral resolution. Ketoreductases (KREDs) have been successfully employed for the bioreduction of racemic 4-(3,4-dichlorophenyl)-1-tetralone.

The enzymatic reduction shows excellent enantioselectivity, producing the (1S,4S)-alcohol with over 99% enantiomeric excess (ee) and a high diastereomeric ratio (99:1).[10] The remaining, unreacted (4R)-tetralone can be separated, while the desired (1S,4S)-alcohol is oxidized back to the enantiopure (4S)-tetralone using a selective oxidation system, such as sodium hypochlorite with an organocatalyst like 2-azaadamantane N-oxyl (AZADO).[10]

Conversion to (1S,4S)-Sertraline

Once the enantiomerically pure (4S)-4-(3,4-dichlorophenyl)-1-tetralone is obtained, the final step is its conversion to sertraline. This is typically achieved through a stereoselective reductive amination.

-

Imine or Nitrone Formation: The (4S)-tetralone is condensed with methylamine to form the corresponding N-methyl imine (a Schiff base).[11][12] An alternative, improved industrial process involves condensation with N-methylhydroxylamine to form a more stable nitrone intermediate, which avoids the use of hazardous dehydrating agents like titanium tetrachloride (TiCl₄).[3][13]

-

Stereoselective Reduction: The imine or nitrone is then reduced. The existing stereocenter at the C4 position directs the hydride attack to the opposite face of the molecule, leading to the formation of the desired (1S,4S) cis-diastereomer with high selectivity.[4] Common reducing agents include sodium borohydride or catalytic hydrogenation, often using a Palladium on Calcium Carbonate (Pd/CaCO₃) catalyst.[11][14][15]

-

Salt Formation and Isolation: The resulting (1S,4S)-sertraline base is typically resolved using D-(-)-mandelic acid to form the mandelate salt, which facilitates purification and isolation of the final API with high optical purity.[3][9] The base is then converted to its hydrochloride salt for the final drug product.[14]

The Critical Role of (R)-4-(3,4-Dichlorophenyl)-1-tetralone: Racemization and Recycling

In any synthetic route that begins with a racemic mixture, 50% of the material is the undesired (4R)-enantiomer. Discarding this material would make the process economically unfeasible. Therefore, the effective recycling of this compound is a critical aspect of industrial sertraline synthesis.

The process involves isolating the unwanted (4R)-tetralone after the resolution step and subjecting it to racemization. This is achieved by treating the (4R)-enantiomer with a base, such as potassium t-butoxide or sodium hydroxide.[8] The base facilitates the deprotonation and reprotonation at the chiral C4 position, leading to the reformation of the racemic mixture. This racemized tetralone can then be fed back into the resolution step, significantly improving the overall yield and atom economy of the synthesis. This strategy of resolving the desired enantiomer and racemizing the unwanted one is a form of crystallization-induced asymmetric transformation (CIAT).[16][17]

Data Presentation

Table 1: Stereoselective Hydrogenation of Sertraline Imine Intermediate

| Catalyst | Solvent | Pressure | Temperature (°C) | Reaction Time (h) | Cis:Trans Ratio | Purity (HPLC) | Reference |

| 5% Pd/CaCO₃ | Methanol / Water | 0.5 Kg | 20 - 35 | 3.5 | 99.8 : 0.2 | 99.9% (as HCl salt) | [14] |

| 5% Pd/CaCO₃ | Ethanol / Water | 0.5 Kg | 20 - 35 | 3.5 | - | 99.8% (as HCl salt) | [18] |

| 5% Pd/CaCO₃ | Acetone / Water | 0.5 Kg | 20 - 35 | 3.5 | - | 99.7% (as HCl salt) | [18] |

Table 2: Chemoenzymatic Reduction of Racemic Tetralone

| Enzyme | Co-substrate | pH | Conversion (%) | Diastereomeric Ratio (S,S) : (R,S) | Enantiomeric Excess (ee) | Reference |

| Ketoreductase (KRED) P1-A12 | 2-propanol | 10 | 29% (at 7h) | 99:1 | >99% | [10] |

Experimental Protocols

Protocol: Imine Formation from Tetralone (Pfizer Process)

-

Reaction: N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine) formation.[11]

-

Combine sertraline tetralone (1.0 mol equiv) with isopropyl alcohol (approx. 4.2 L/kg) in a pressure-rated vessel.

-

Cool the mixture to a temperature range of -5 to -10°C.

-

Add monomethylamine (3.4 mol equiv) to the vessel.

-

Heat the sealed mixture to 85-100°C for approximately 16 hours, at which point around 95% conversion is typically observed.

-

Cool the mixture to -15°C and hold for 24 hours to induce crystallization.

-

Isolate the product by filtration. This process typically yields the imine product in ~92% yield and 95% purity.[11]

Protocol: Stereoselective Hydrogenation of Imine (Patent Data)

-

Reaction: (1S-cis)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalenamine formation.[14]

-

Charge a hydrogenation flask with 4(S)-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine (10 gm), 5% Pd/CaCO₃ (0.6 gm), water (2 ml), and methanol (150 ml).

-

Pressurize the vessel with hydrogen gas to 0.5 Kg.

-

Stir the mixture at 20 - 35°C for approximately 3 hours and 30 minutes.

-

Upon reaction completion, filter the reaction mass to remove the catalyst and wash with methanol.

-

The filtrate contains the product with a high diastereomeric ratio (1S-cis : 1S-trans of 99.8 : 0.2).[14]

Protocol: Racemization of (R)-Tetralone

-

Reaction: Racemization of (4R)-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.[8]

-

Dissolve the isolated (4R)-tetralone enantiomer in a suitable solvent.

-

Add a base such as potassium t-butoxide, sodium hydroxide, or sodium methoxide.

-

Heat the reaction mixture to a temperature between 25°C and 65°C (preferably 50°C to 60°C).

-

Maintain the reaction conditions until chiral analysis confirms the formation of the racemic mixture.

-

Work up the reaction to isolate the racemic tetralone, which can be reintroduced into the chiral resolution process.

Mandatory Visualizations

References

- 1. wjpsonline.com [wjpsonline.com]

- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(3,4-Dichlorophenyl)-1-tetralone | 79560-19-3 | Benchchem [benchchem.com]

- 5. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Online | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer and Suppliers [scimplify.com]

- 8. WO1995015299A1 - Process for preparing a chiral tetralone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. datapdf.com [datapdf.com]

- 12. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. WO2006129324A2 - A highly stereoselective synthesis of sertraline - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]

The Multifaceted Biological Activities of Tetralone Derivatives: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the tetralone scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of tetralone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The information presented herein is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation

Tetralone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.

A key pathway implicated in the pro-apoptotic effects of some tetralone derivatives involves the modulation of the Bcl-2 family of proteins and the activation of caspases. For instance, certain sulfonamide-bearing tetralone compounds have been shown to trigger an apoptotic cascade in breast cancer cells (MCF-7), leading to cell cycle arrest at the G2/M phase. This is achieved by influencing the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately leading to the activation of executioner caspases like caspase-7.[1]

Another identified mechanism involves the induction of endoplasmic reticulum (ER) stress. The tetralol derivative NNC-55-0396 has been found to induce cell death in glioblastoma cells by activating the IRE1α arm of the Unfolded Protein Response (UPR). This activation leads to an increase in cytosolic calcium levels through the stimulation of inositol triphosphate receptors (IP3R), ultimately triggering apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected tetralone derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3a | HeLa (Cervical Carcinoma) | 3.5 µg/mL | [2][3] |

| MCF-7 (Breast Carcinoma) | 4.5 µg/mL | [2][3] | |

| Compound 11 | MCF-7 (Breast Carcinoma) | - (Selectively has anti-breast potentiality) | [1] |

| NNC-55-0396 | Glioblastoma Cells | - (Reduces cancer cell viability) |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Tetralone derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, treat the cells with various concentrations of the tetralone derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) should be included.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined as the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway: Tetralone-Induced Apoptosis

The following diagram illustrates a simplified signaling pathway for apoptosis induced by certain tetralone derivatives.

Antimicrobial Activity: Combating Bacterial Pathogens

Tetralone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mechanisms of action can vary, with some derivatives acting as efflux pump inhibitors, while others disrupt the bacterial cell membrane.

For example, 4-hydroxy-α-tetralone and its derivatives have been shown to reverse drug resistance in multidrug-resistant Escherichia coli by inhibiting ATP-dependent efflux pumps.[4] This inhibition leads to an accumulation of antibiotics inside the bacterial cell, restoring their efficacy. Other aminoguanidine-tetralone derivatives have demonstrated potent activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) by inducing depolarization and disruption of the bacterial membrane, leading to cell death.[5]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected tetralone derivatives, presenting their minimum inhibitory concentration (MIC) values against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 2D | S. aureus ATCC 29213 | 0.5 | [5] |

| MRSA-2 | 1 | [5] | |

| E. coli | 8 | [5] | |

| A. baumannii | 8 | [5] | |

| Ampicillin-bromo-methoxy-tetralone (ABMT) | S. aureus | 32 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Tetralone derivatives (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the tetralone derivative in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well containing the antimicrobial dilution with the standardized bacterial suspension. Include a growth control well (broth and inoculum without the antimicrobial) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Mechanism of Action: Bacterial Membrane Disruption

The following diagram illustrates the "carpet" mechanism of bacterial membrane disruption, a proposed mode of action for some antimicrobial tetralone derivatives.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Tetralone derivatives have also demonstrated promising anti-inflammatory properties by targeting key mediators of the inflammatory response. One notable target is the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine involved in various inflammatory diseases.

Certain E-2-arylmethylene-1-tetralones have been identified as inhibitors of MIF's tautomerase activity.[6][7][8][9][10][11] By inhibiting this enzymatic function, these derivatives can attenuate macrophage activation, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as reactive oxygen species (ROS) and nitric oxide (NO).[6][9] The inhibition of MIF also impacts the downstream activation of the NF-κB signaling pathway, a central regulator of inflammation.[6][9]

Quantitative Anti-inflammatory Data

The following table summarizes the inhibitory activity of selected tetralone derivatives against MIF tautomerase.

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 24 | MIF Tautomerase | - (Markedly inhibited) | [6][9] |

| Compound 26 | MIF Tautomerase | - (Markedly inhibited) | [6][9] |

Experimental Protocol: MIF Tautomerase Inhibition Assay

This assay measures the ability of a compound to inhibit the tautomerase activity of MIF, which catalyzes the conversion of a substrate like L-dopachrome methyl ester or phenylpyruvate.

Materials:

-

Recombinant human MIF

-

Substrate (e.g., L-dopachrome methyl ester or phenylpyruvate)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5)

-

96-well plates

-

Tetralone derivatives

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, recombinant MIF, and the tetralone derivative at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the substrate to each well.

-

Kinetic Measurement: Immediately monitor the change in absorbance over time at a specific wavelength (e.g., 475 nm for L-dopachrome methyl ester) using a spectrophotometer in kinetic mode.

-

Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated.

Signaling Pathway: Inhibition of MIF-Mediated Inflammation

The following diagram illustrates how tetralone derivatives can inhibit the pro-inflammatory signaling cascade mediated by MIF.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Tetralone derivatives have shown promise in the field of neuroprotection, particularly through their ability to inhibit monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the degradation of neurotransmitters like dopamine, and its inhibition can increase dopamine levels in the brain, which is beneficial in conditions like Parkinson's disease.

Beyond symptomatic relief, MAO-B inhibitors, including certain tetralone derivatives, are believed to possess neuroprotective properties. These effects may be independent of their enzymatic inhibition and could involve the modulation of apoptotic pathways, the induction of pro-survival genes, and the reduction of oxidative stress. For instance, some α-tetralone derivatives are highly potent and selective inhibitors of MAO-B.[4]

Quantitative Neuroprotective Data

The following table summarizes the in vitro inhibitory activity of a selected α-tetralone derivative against MAO-A and MAO-B.

| Compound ID | Target | IC50 (nM) | Selectivity (MAO-A/MAO-B) | Reference |

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 1290 | 287 | [4] |

| MAO-B | 4.5 | [4] |

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the MAO-B enzyme.

Materials:

-

Recombinant human MAO-B

-

MAO-B substrate (e.g., kynuramine or a specific fluorescent substrate)

-

Assay buffer

-